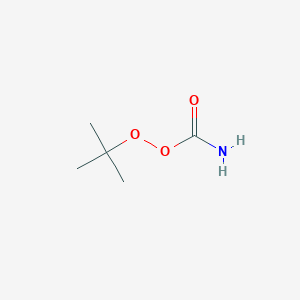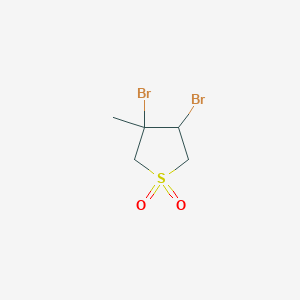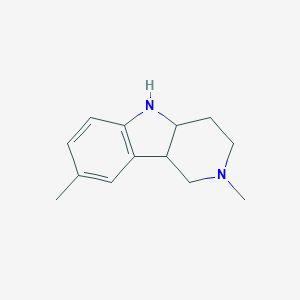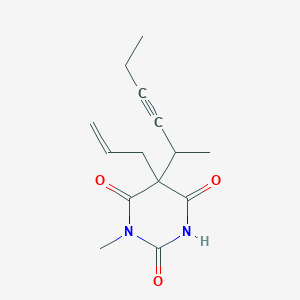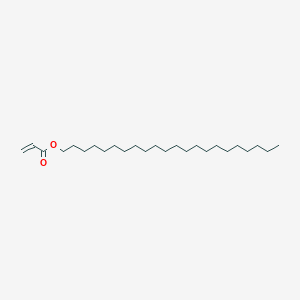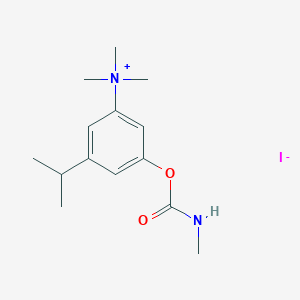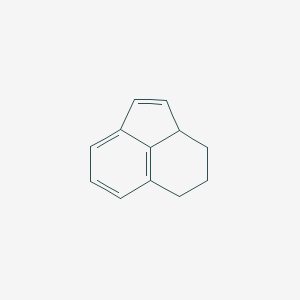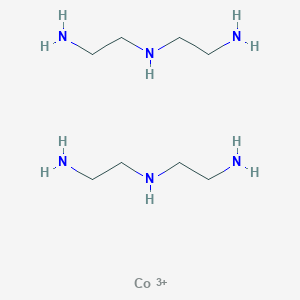
Cobalt triethylene tetramine complex
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cobalt triethylene tetramine complex (CoTet) is a coordination complex that has been widely used in scientific research. It is a cobalt-based compound that is synthesized through a simple and efficient method. CoTet has been studied extensively due to its unique properties and potential applications in various fields.
Mecanismo De Acción
The mechanism of action of Cobalt triethylene tetramine complex is not fully understood. However, it is believed that Cobalt triethylene tetramine complex acts as a catalyst in various chemical reactions by coordinating with other molecules and facilitating electron transfer. In addition, Cobalt triethylene tetramine complex has been shown to have antimicrobial properties, which may be due to its ability to disrupt bacterial cell membranes.
Biochemical and Physiological Effects:
Cobalt triethylene tetramine complex has been shown to have both biochemical and physiological effects. In vitro studies have shown that Cobalt triethylene tetramine complex has antimicrobial properties against various bacteria, including Escherichia coli and Staphylococcus aureus. Cobalt triethylene tetramine complex has also been shown to have anticancer properties, as it can induce apoptosis (cell death) in cancer cells. In addition, Cobalt triethylene tetramine complex has been shown to have antioxidant properties, which may be beneficial for the treatment of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Cobalt triethylene tetramine complex has several advantages for lab experiments. It is easy to synthesize, and the product can be easily purified. Cobalt triethylene tetramine complex is also stable under normal laboratory conditions and can be stored for extended periods of time. However, Cobalt triethylene tetramine complex has some limitations. It is toxic and should be handled with care. In addition, the mechanism of action of Cobalt triethylene tetramine complex is not fully understood, which may limit its potential applications.
Direcciones Futuras
There are several future directions for the study of Cobalt triethylene tetramine complex. One area of research is the development of new cobalt-based compounds that have improved properties and potential applications. Another area of research is the study of the mechanism of action of Cobalt triethylene tetramine complex, which may lead to the development of new drugs and treatments for various diseases. Finally, the potential applications of Cobalt triethylene tetramine complex in the field of medicine should be further explored, as it may have significant therapeutic benefits.
Métodos De Síntesis
Cobalt triethylene tetramine complex is synthesized through the reaction of cobalt (II) chloride and triethylene tetramine in water. The reaction is carried out under nitrogen gas and at a temperature of 60-70°C. The resulting product is a deep red-brown colored solution that contains the Cobalt triethylene tetramine complex complex. The synthesis method is simple and efficient, and the product can be easily purified through filtration and washing with water.
Aplicaciones Científicas De Investigación
Cobalt triethylene tetramine complex has been widely used in scientific research due to its unique properties. It has been used as a catalyst in various chemical reactions, such as the oxidation of alcohols and the reduction of nitro compounds. Cobalt triethylene tetramine complex has also been used as a precursor for the synthesis of other cobalt-based compounds. In addition, Cobalt triethylene tetramine complex has been studied for its potential applications in the field of medicine, such as in the treatment of cancer and bacterial infections.
Propiedades
Número CAS |
18703-28-1 |
|---|---|
Nombre del producto |
Cobalt triethylene tetramine complex |
Fórmula molecular |
C8H26CoN6+3 |
Peso molecular |
265.27 g/mol |
Nombre IUPAC |
N'-(2-aminoethyl)ethane-1,2-diamine;cobalt(3+) |
InChI |
InChI=1S/2C4H13N3.Co/c2*5-1-3-7-4-2-6;/h2*7H,1-6H2;/q;;+3 |
Clave InChI |
CKMDZNMWKBOQHS-UHFFFAOYSA-N |
SMILES |
C(CNCCN)N.C(CNCCN)N.[Co+3] |
SMILES canónico |
C(CNCCN)N.C(CNCCN)N.[Co+3] |
Otros números CAS |
18703-28-1 |
Sinónimos |
Co(trien) complex cobalt triethylene tetramine complex |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





